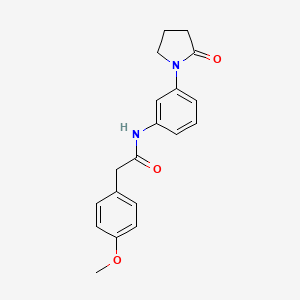
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C15H20N4O2S and its molecular weight is 320.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Agents
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopropanesulfonamide and its derivatives have been explored for their potential as antibacterial agents. For instance, the synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown promise in antibacterial activity, with several compounds demonstrating high effectiveness against bacterial strains (Azab, Youssef, & El-Bordany, 2013).
CNS Disorders Treatment
Compounds structurally related to this compound have been investigated as potential treatments for central nervous system (CNS) disorders. Specific derivatives have been identified as potent 5-HT7 receptor antagonists, showing antidepressant-like and pro-cognitive properties, which could be beneficial for treating various CNS disorders (Canale et al., 2016).
Photoluminescent Materials
Research on the derivatives of this compound has led to the development of photoluminescent materials. Specifically, certain cationic bis-cyclometallated iridium(III) complexes have been synthesized for their green or blue emission properties, which could have applications in the field of light-emitting electrochemical cells (Ertl et al., 2015).
Hydrogenation Catalysts
Some derivatives have been used in the development of hydrogenation catalysts. The study of (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes, for instance, has shown potential for the asymmetric transfer hydrogenation of ketones, a process important in organic synthesis (Magubane et al., 2017).
Anticancer and Antimicrobial Agents
Research has also been conducted on novel pyridin-N-ethyl-N-methylbenzenesulfonamides, structurally related to this compound, as potential anticancer and antimicrobial agents. These compounds have shown significant activity against cancer cell lines and gram-negative bacteria, making them candidates for further study in the treatment of cancer and infections (Debbabi et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been shown to have anti-inflammatory and antioxidant activities .
Biochemical Pathways
Based on the reported anti-inflammatory and antioxidant activities of similar compounds , it can be hypothesized that this compound may affect pathways related to inflammation and oxidative stress.
Result of Action
The reported anti-inflammatory and antioxidant activities of similar compounds suggest that this compound may have similar effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-11-14(8-10-17-22(20,21)13-6-7-13)12(2)19(18-11)15-5-3-4-9-16-15/h3-5,9,13,17H,6-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZIMPBPEBSRCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
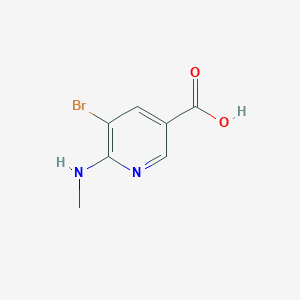
![N-[2,5-dioxo-6-(4-phenoxyphenyl)-3-pyrano[3,2-c]pyridinyl]benzamide](/img/structure/B2983567.png)
![[(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2983568.png)
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2983569.png)
![2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2983572.png)

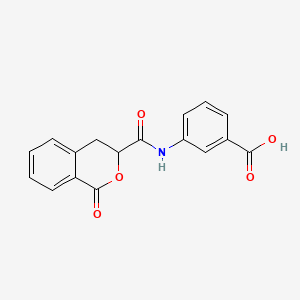
![N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2983577.png)
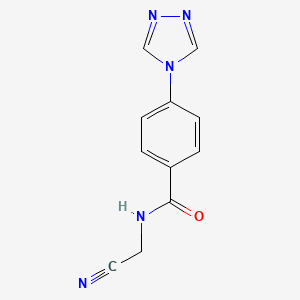
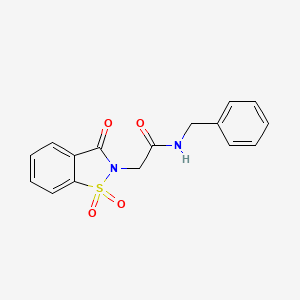
![6-Methoxy-2-(3-morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2983581.png)
![(3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2983582.png)

